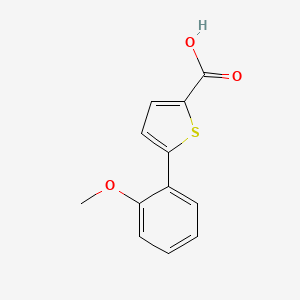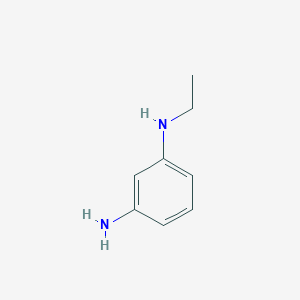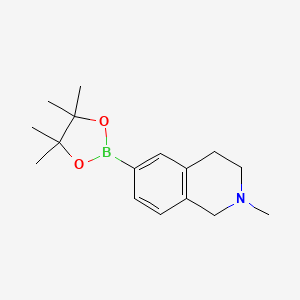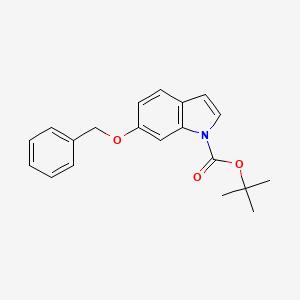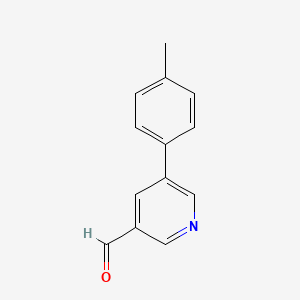
5-(4-Methylphenyl)-3-pyridinecarbaldehyd
Übersicht
Beschreibung
5-(4-Methylphenyl)-3-pyridinecarbaldehyde is an organic compound that features a pyridine ring substituted with a 4-methylphenyl group and an aldehyde functional group
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Pathways
For instance, 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression and has cross-talk with tyrosine kinase pathways .
Pharmacokinetics
Celecoxib, a related compound, is known to be metabolized primarily by the cytochrome p450 (cyp) 2c9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Biochemische Analyse
Biochemical Properties
5-(4-Methylphenyl)-3-pyridinecarbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 5-(4-Methylphenyl)-3-pyridinecarbaldehyde and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with certain proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby influencing signal transduction processes .
Cellular Effects
The effects of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can activate or inhibit receptors on the cell surface, leading to downstream signaling events that influence cellular responses . Changes in gene expression induced by 5-(4-Methylphenyl)-3-pyridinecarbaldehyde are often mediated through its interaction with transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure . Prolonged exposure to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde has been associated with changes in cellular metabolism and gene expression, which can lead to alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde in animal models have been studied to determine the optimal dosage and potential toxic effects . At low to moderate doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can exhibit toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent and can vary between different animal models .
Metabolic Pathways
5-(4-Methylphenyl)-3-pyridinecarbaldehyde is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . The interaction of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the cell . Additionally, this compound can affect the activity of cofactors and other molecules involved in metabolic processes .
Transport and Distribution
The transport and distribution of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3, leading to the formation of substituted isoxazoles . This reaction is notable for its moderate conditions and good yields.
Industrial Production Methods
Industrial production of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylphenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst
Major Products Formed
Oxidation: 5-(4-Methylphenyl)-3-pyridinecarboxylic acid
Reduction: 5-(4-Methylphenyl)-3-pyridinemethanol
Substitution: Various substituted derivatives depending on the electrophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: This compound shares the 4-methylphenyl group but differs in the core structure, featuring a dibenzo[a,d]cycloheptene ring system.
1,4-Dimethylbenzene:
Uniqueness
5-(4-Methylphenyl)-3-pyridinecarbaldehyde is unique due to the presence of both the pyridine ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGUJZUWRYNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594196 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229008-16-6 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




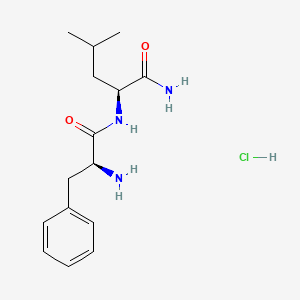
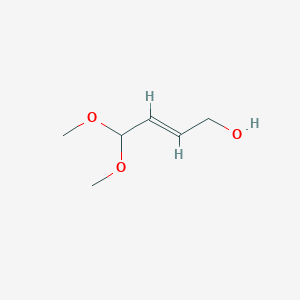

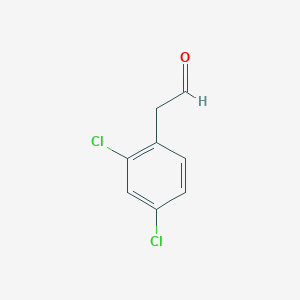
![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)
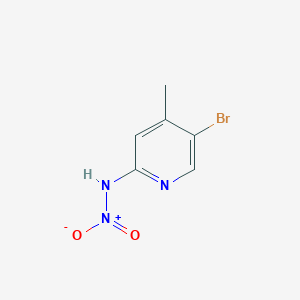
![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)
